molecular formula C6H3ClN2S2 B1589145 7-Chlorothiazolo[4,5-C]pyridine-2-thiol CAS No. 908355-84-0

7-Chlorothiazolo[4,5-C]pyridine-2-thiol

Cat. No.: B1589145
CAS No.: 908355-84-0
M. Wt: 202.7 g/mol
InChI Key: QLIADIWLVOLEPK-UHFFFAOYSA-N
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Description

7-Chlorothiazolo[4,5-C]pyridine-2-thiol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothiazolo[4,5-C]pyridine-2-thiol typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminopyridine-3-thiol with an appropriate aldehyde in the presence of a catalyst such as zinc oxide nanoparticles . This reaction is usually carried out in an ethanol medium at room temperature.

Industrial Production Methods: Industrial production methods for this compound often employ multicomponent one-pot reactions to enhance efficiency and yield. For example, the Knoevenagel condensation of thiazolidinone with aldehydes followed by a Michael addition is a widely used approach .

Chemical Reactions Analysis

Types of Reactions: 7-Chlorothiazolo[4,5-C]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or amines.

    Substitution: Halogenation and alkylation are common substitution reactions for this compound.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide and alkylating agents like methyl iodide are frequently employed.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

7-Chlorothiazolo[4,5-C]pyridine-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chlorothiazolo[4,5-C]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival pathways . The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

    Thiazolo[4,5-B]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.

    Thiazolo[5,4-B]pyridines: Another class of compounds with a similar core structure but different substitution patterns.

Uniqueness: 7-Chlorothiazolo[4,5-C]pyridine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 7-position enhances its reactivity and potential as a pharmacophore .

Properties

IUPAC Name

7-chloro-3H-[1,3]thiazolo[4,5-c]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S2/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIADIWLVOLEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Cl)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474394
Record name 7-CHLOROTHIAZOLO[4,5-C]PYRIDINE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908355-84-0
Record name 7-CHLOROTHIAZOLO[4,5-C]PYRIDINE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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